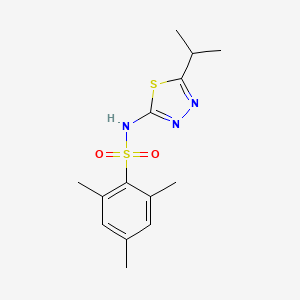
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the family of pyridine derivatives and has been shown to inhibit the activity of fibroblast growth factor receptor 1 (FGFR1), a tyrosine kinase receptor that is overexpressed in various cancers.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide exerts its effects by binding to the ATP-binding site of FGFR1, thereby inhibiting its activity. This leads to downstream effects on various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are important for cell proliferation and survival.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit angiogenesis, the process by which tumors create new blood vessels to support their growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for FGFR1. However, it also has some limitations, including its relatively low potency and selectivity compared to other FGFR1 inhibitors.
Orientations Futures
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide. One area of interest is the development of more potent and selective FGFR1 inhibitors that can be used in cancer treatment. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to FGFR1 inhibitors. Finally, there is also interest in exploring the potential of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in other disease areas, such as cardiovascular disease and neurological disorders.
Méthodes De Synthèse
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-chloro-3,5-dimethylphenol with 3-pyridinemethanol to form 4-chloro-3,5-dimethylphenoxy-3-pyridinemethanol. This intermediate is then converted to the final product by reacting with acetic anhydride and triethylamine.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the proliferation and migration of cancer cells by blocking the activity of FGFR1. This receptor is overexpressed in various cancers, including breast, lung, and prostate cancer, and is known to play a critical role in tumor growth and metastasis.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-6-14(7-12(2)16(11)17)21-10-15(20)19-9-13-4-3-5-18-8-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVZKISXFREQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)


![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)




![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)

